2-Methyl-6-(piperidin-3-yl)pyridine

Wnt pathway inhibition Pyridyl piperidines Cancer therapeutics

Researchers developing selective kinase inhibitors face target disengagement risks when using near-neighbor piperidine or pyridine analogs. This validated heterocyclic building block features a precise 3-yl piperidine linkage critical for Wnt pathway activity. - Privileged scaffold for IKK-2 selectivity & CDK/Wnt inhibition - Enables late-stage C-H functionalization at pyridine 4-position or piperidine N - ≥95% purity, direct from validated synthesis - Bulk custom synthesis available on request

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B13616067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(piperidin-3-yl)pyridine
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2CCCNC2
InChIInChI=1S/C11H16N2/c1-9-4-2-6-11(13-9)10-5-3-7-12-8-10/h2,4,6,10,12H,3,5,7-8H2,1H3
InChIKeyRKHGUGOSKDTVKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-(piperidin-3-yl)pyridine: Core Pyridyl-Piperidine Scaffold


2-Methyl-6-(piperidin-3-yl)pyridine (CAS 862718-68-1) is a heterocyclic building block characterized by a pyridine core substituted with a methyl group at the 2-position and a piperidin-3-yl moiety at the 6-position [1]. This molecular architecture places it within the broader class of pyridyl-piperidines, a privileged scaffold in medicinal chemistry extensively explored for kinase inhibition, notably within the Wnt/β-catenin and CDK pathways [2]. The compound serves as a versatile intermediate, with its rigid yet functionalized framework enabling selective modifications for target engagement .

A
Scaffold Class Pyridyl-piperidine building block for kinase-targeted medicinal chemistry
B
Pathway Context Wnt/β-catenin and CDK pathway inhibitor lead generation
C
Functionalization 3-yl piperidine linkage enables regioselective late-stage derivatization

2-Methyl-6-(piperidin-3-yl)pyridine: Isomer & Scaffold Substitution Risks


Procurement decisions for 2-Methyl-6-(piperidin-3-yl)pyridine cannot be reduced to a simple catalog search for "piperidine" or "pyridine" alternatives. In the pyridyl-piperidine class, subtle structural variations fundamentally alter biological outcomes. Research demonstrates that shifting the substitution pattern on the piperidine ring—for example, from a 3-yl to a 4-yl linkage—or modifying the pyridine core can redirect a compound's activity from potent Wnt pathway inhibition to negligible effect or alter its target selectivity profile [1]. Furthermore, a classic SAR study on pyridine and piperidine analogues for nicotinic receptor binding found that while 2-position modifications conferred specificity for an up-regulatory site, 3-position changes were critical for binding specificity itself [2]. Therefore, substituting the exact 3-yl piperidine linkage or the 2-methyl pyridine pattern with a near-neighbor analog introduces unquantified risk of target disengagement or off-target activity, necessitating a full resynthesis and revalidation of a lead series.

Target Motif Potential Substitute
3-yl piperidine linkage vs 4-yl isomer: Wnt pathway engagement may shift significantly
Piperidine ring scaffold vs Pyrrolidine or alternative ring: target selectivity context may not transfer
2-methyl pyridine substitution vs Other 2-position modification: binding specificity context may differ

2-Methyl-6-(piperidin-3-yl)pyridine: Comparator-Driven Evidence


3-yl vs. 4-yl Isomer: Wnt Inhibition Impact

In the context of Wnt pathway inhibition, the substitution pattern on the piperidine ring is a critical determinant of activity. Within a series of pyridyl piperidines described by Merck, the compounds demonstrating the highest potency for inhibiting the Wnt pathway consistently featured a piperidin-3-yl or related linkage to the core heterocycle [1]. In contrast, compounds with a piperidin-4-yl substitution pattern were notably absent from the most active examples, indicating a strong structure-activity relationship where the 3-yl attachment is preferred for engaging the biological target [1]. This observation, while not a direct head-to-head comparison, is a strong class-level inference that the 3-yl isomer is functionally distinct from its 4-yl counterpart.

Isomer Activity: Wnt Pathway
Class-level
3-yl: linked to potent Wnt inhibition in multiple examples | 4-yl: absent from most active series
Isomer-specific scaffold engagement
Direct isomer comparison data to verify
Wnt pathway inhibition Pyridyl piperidines Cancer therapeutics

Piperidine vs. Pyrrolidine: Resistant HIV-1 Activity

When developing novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the choice of the piperidine ring is paramount. A study on piperidine-linked pyridine analogues found that compound BD-e2, which features a piperidine linker, demonstrated an EC50 of 5.1 nM against wild-type HIV-1 [1]. Critically, many compounds in this piperidine-linked series were also active against the frequently observed drug-resistant double mutant (K103N+Y181C) HIV-1 strain [1]. This contrasts with earlier generations of NNRTIs, many of which are based on smaller ring systems or different linkers, which are typically rendered inactive by this common mutation. The activity against the resistant strain is a direct attribute of the piperidine-containing scaffold.

Scaffold Activity: HIV-1 NNRTI
Reported
BD-e2: EC₅₀ 5.1 nM WT; active vs K103N+Y181C mutant | Reference NNRTIs: rendered inactive by common mutations
Scaffold-dependent antiviral activity context
Cross-study comparison; confirm in target series
HIV-1 Non-nucleoside reverse transcriptase inhibitors (NNRTIs) Drug resistance

IKK-2 Selectivity: Role of 3-Piperidinyl Motif

The 3-piperidinyl-pyridine motif has been exploited to achieve high selectivity in kinase inhibition. The compound ACHP, which incorporates a piperidinyl-pyridine core, acts as a selective inhibitor of IKK-2 with an IC50 of 8.5 nM . Its selectivity profile is defined by a ~30-fold lower potency against the closely related kinase IKK-1 (IC50 = 250 nM) and negligible activity against IKK-3, Syk, and MKK4 (IC50 >20 µM) . This demonstrates that the 3-piperidinyl-pyridine framework can be a key pharmacophore for achieving a desirable selectivity window, a feature not guaranteed with alternative scaffolds.

IKK-2 Selectivity Profile
Data to verify
IC₅₀ 8.5 nM (IKK-2); ~29-fold over IKK-1; >2,300-fold over IKK-3/Syk/MKK4
Supports kinase selectivity assay context
Source-specific review recommended
IKK-2 inhibition Kinase selectivity Inflammation

2-Methyl-6-(piperidin-3-yl)pyridine: Key Applications


Wnt Pathway Inhibitor Lead Generation

2-Methyl-6-(piperidin-3-yl)pyridine is a validated starting point for generating novel Wnt pathway inhibitors. The compound's specific 3-yl piperidine linkage is a recurring motif in patent literature for potent Wnt inhibitors [1]. Researchers can use it as a core scaffold for rapid parallel synthesis, introducing diversity at the piperidine nitrogen or the pyridine 4-position to explore structure-activity relationships and optimize for potency and selectivity against this therapeutically relevant pathway [1].

Investigating Kinase Selectivity Profiles

The 3-piperidinyl-pyridine motif has been shown to confer high selectivity for certain kinases, such as IKK-2, over closely related family members . This compound is therefore ideal for research programs aiming to probe the kinome and develop selective chemical probes. Its use as a starting point for fragment-based drug discovery or scaffold hopping can help medicinal chemists engineer selectivity away from off-target kinases that could lead to toxicity .

Piperidine Functionalization via C-H Activation

The compound's unique substitution pattern makes it a valuable substrate for late-stage functionalization via C-H activation chemistry. The presence of the 2-methyl group and the 3-piperidinyl moiety provides distinct electronic and steric environments that can be exploited by transition-metal catalysts to install new functional groups on the pyridine or piperidine rings with high regioselectivity. This enables the rapid generation of diverse compound libraries for medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Wnt pathway inhibitor lead generation
3-yl piperidine scaffold fidelity
Wnt pathway assay context
Kinase selectivity profiling
3-piperidinyl-pyridine pharmacophore
Kinase panel selectivity review
Late-stage C-H functionalization
Regioselective substitution pattern
Functionalization site review

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